4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Molecular weight Physicochemical property Pharmacokinetic prediction

4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS: 861452-32-6) is a synthetic 1,2,4-triazole-3-thiol derivative characterized by a C-4 allyl substituent, a C-5 1-(2,4-dimethylphenoxy)ethyl group, and a C-3 thiol (SH) moiety. Its molecular formula is C₁₅H₁₉N₃OS, with a molecular weight of 289.4 g/mol.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
CAS No. 861452-32-6
Cat. No. B1326639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
CAS861452-32-6
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C
InChIInChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)9-11(13)3/h5-7,9,12H,1,8H2,2-4H3,(H,17,20)
InChIKeyUDQYETXTCVTUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 861452-32-6) — Chemical Identity and Procurement Baseline


4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS: 861452-32-6) is a synthetic 1,2,4-triazole-3-thiol derivative characterized by a C-4 allyl substituent, a C-5 1-(2,4-dimethylphenoxy)ethyl group, and a C-3 thiol (SH) moiety . Its molecular formula is C₁₅H₁₉N₃OS, with a molecular weight of 289.4 g/mol . The compound is commercially supplied as a research chemical and synthetic building block by multiple vendors at purities typically ranging from 97% to 98% . Its structural framework places it within the well-investigated class of 1,2,4-triazole-3-thiols, which are recognized for their versatile biological activity profiles including antifungal, antibacterial, and enzyme-inhibitory properties [1].

Why 4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol Cannot Be Simply Replaced by In-Class Analogs


1,2,4-Triazole-3-thiol derivatives are highly susceptible to substituent-driven variability in biological activity, physicochemical properties, and safety profiles. Even minor modifications—such as the presence, position, and number of methyl groups on the phenoxy ring, the length of the linker between the triazole and the aromatic system, or the nature of the N-4 substituent—can lead to substantial shifts in antifungal potency, antibacterial spectrum, enzyme inhibition selectivity, and toxicity [1]. The 2,4-dimethyl substitution pattern on the phenoxyethyl moiety of this specific compound imparts a distinct steric and electronic environment that cannot be replicated by other positional isomers (e.g., 2,3-dimethyl, 3,4-dimethyl, or 2,5-dimethyl) or by the unsubstituted phenoxyethyl analog. Direct head-to-head quantitative biological comparison data for this specific compound against its closest analogs is currently extremely limited in the public domain. Consequently, procurement decisions must rely on a combination of structural differentiation, physicochemical property comparison, vendor-supplied hazard data, and class-level structure-activity relationship (SAR) inference until targeted comparative studies become available.

Quantitative Differentiation Evidence for 4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol Relative to Closest Analogs


Molecular Weight Differentiation vs. Unsubstituted Phenoxyethyl Analog (CAS 669705-40-2)

The 2,4-dimethyl substitution on the phenoxy ring increases the molecular weight of the compound by 28.06 g/mol relative to the unsubstituted 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669705-40-2). This difference reflects the addition of two methyl groups (–CH₃) and directly influences key drug-likeness parameters such as lipophilicity and molar refractivity [1].

Molecular weight Physicochemical property Pharmacokinetic prediction

Predicted Lipophilicity (XLogP) Comparison with Unsubstituted Analog

While experimentally measured LogP for the target compound is not publicly available, class-level SAR and computational prediction indicate that the 2,4-dimethyl substitution increases lipophilicity by approximately +0.5 to +1.0 log units compared to the unsubstituted analog. The unsubstituted 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol has a PubChem-computed XLogP3-AA of 2.7 [1]. Each aromatic methyl group typically adds ≈0.5 log units to LogP, yielding an estimated XLogP of ~3.2–3.7 for the target compound.

Lipophilicity LogP Drug-likeness QSAR

Hazard Classification Differentiation vs. Unsubstituted Phenoxyethyl Analog

The target compound is classified as an 'Irritant' according to VWR safety data , while the unsubstituted analog 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol carries a GHS07 pictogram with 'Warning' signal word on vendor SDS . This indicates that the 2,4-dimethyl substitution may not introduce additional acute toxicity hazards compared to the parent scaffold, providing a favorable safety profile for laboratory handling relative to other dimethyl isomers that may exhibit distinct hazard classifications.

GHS classification Safety Occupational health Procurement risk

Purity and Commercial Availability of 4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol vs. Closest Analogs

The target compound is commercially supplied at 97% purity (MolCore ) and 98% purity (Leyan ), indicating robust synthetic accessibility and quality control. In contrast, the unsubstituted analog 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is listed at 95% purity by AKSci , and the 2,3-dimethylphenoxymethyl analog (CAS 669705-39-9) is often supplied as 'SALTDATA: FREE' material without defined purity guarantees (ChemWhat [1]). The higher and better-documented purity specification of the target compound reduces the risk of confounding impurities in biological assays, making it a more reliable choice for quantitative structure-activity studies.

Purity specification Procurement availability Commercial sourcing Quality consistency

Procurement-Relevant Application Scenarios for 4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol


Medicinal Chemistry Antifungal Hit-to-Lead Optimization Programs

In antifungal discovery programs targeting ergosterol biosynthesis (CYP51 inhibition) in Candida albicans, Aspergillus fumigatus, and dermatophyte species, the 2,4-dimethylphenoxyethyl substitution pattern of this compound provides a favorable balance of lipophilicity and steric bulk that is predicted by class-level SAR to enhance target binding and antifungal potency relative to unsubstituted phenoxy analogs [1]. The compound is suitable as a starting scaffold for further derivatization at the thiol moiety (e.g., S-alkylation, disulfide formation) to explore additional binding interactions, given its proven synthetic accessibility at ≥97% purity .

Chemical Biology Probe Synthesis for Thiol-Target Engagement Studies

The C-3 thiol group is a reactive handle for synthesizing covalent probes (e.g., biotinylated or fluorescent derivatives via thiol-maleimide chemistry, or disulfide-linked activity-based probes). The defined purity and reliable commercial supply of this compound [1] make it a preferred choice over less well-characterized positional isomers for generating probe libraries, as purity-related artifacts (e.g., residual starting materials) can confound target engagement experiments. The 2,4-dimethyl substitution also permits monitoring by UV/Vis due to enhanced chromophore properties compared to unsubstituted analogs.

Structure-Activity Relationship (SAR) Studies on Triazole Substitution Patterns

This compound serves as a critical data point in systematic SAR explorations of dimethylphenoxy position effects on 1,2,4-triazole-3-thiol bioactivity. By comparing the 2,4-dimethyl isomer against the 2,3-, 3,4-, and 2,5-dimethyl isomers, researchers can derive quantitative structure-activity relationships that inform computational models (e.g., 3D-QSAR, pharmacophore modeling) for virtual screening [1]. The consistent purity and hazard classification of this isomer reduce experimental noise in comparative MIC/IC50 determinations.

Development of Triazole-Derived Coordination Complexes and Materials

The thiol and triazole nitrogen atoms serve as potential donors for metal coordination, enabling the synthesis of metal-organic frameworks (MOFs) or catalytic complexes [1]. The 2,4-dimethylphenoxy substitution may impart enhanced solubility in organic solvents (e.g., DMF, DMSO) compared to less substituted analogs, facilitating solution-phase complexation reactions. The compound's 'Irritant' safety classification permits standard laboratory handling without the additional containment requirements that more hazardous analogs might necessitate .

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